钾离子

描述

Potassium is the major cation (positive ion) inside living cells . It is vital for transmitting nerve signals, leading to skeletal muscle contraction, hormone release, and smooth muscle and heart contraction . The molecular weight of a potassium ion is 39.0978 .

Synthesis Analysis

Potassium reacts with hydrogen, forming potassium hydride . It also reacts with water, forming potassium hydroxide . In addition, potassium reacts with carbon dioxide to produce bicarbonate .Molecular Structure Analysis

Potassium ions and boric acid molecules form a monodentate contact ion pair (MCIP) with a K–B distance ∼3.8 Å . Potassium ions and cis-B(OH)3 form both a MCIP at K–B ∼3.8 Å and a bidentate contact ion pair (BCIP) at K–B ∼3.4 Å .Chemical Reactions Analysis

Potassium reacts with hydrogen, forming potassium hydride . It also reacts with water, forming potassium hydroxide . Potassium reacts with carbon dioxide to produce bicarbonate .Physical And Chemical Properties Analysis

Potassium is a soft silvery metal . It has a melting point of 63.5°C and a boiling point of 770°C . It reacts aggressively with water, producing hydrogen, which can catch fire and explode .科学研究应用

Potassium-Ion Batteries

Potassium-ion batteries (PIBs) are considered a promising alternative to lithium-ion batteries due to their abundant resources, low cost, and similar electrochemical properties of K+ to Li+ . They are at the top of the list of alternatives because of the abundant raw materials and relatively high energy density . Research on the cathode is currently focused on developing materials with high energy density and cycling stability .

Electrode Material Optimization for PIBs

The research effort to date on the electrode material optimization for PIBs includes crystals, morphology, reaction mechanisms, and interface control . The synthesis methods and the full cell fabrication for PIBs are also being studied to enhance the electrochemical potassium storage .

Genetically-Encoded Potassium Ion Biosensors

Genetically-encoded fluorescent K+ biosensors are promising tools to further improve our understanding of K±dependent processes under normal and pathological conditions . An improved K+ biosensor, designated GINKO2, with higher sensitivity and specificity has been engineered .

In Vivo Detection and Imaging of K+ Dynamics

The utility of GINKO2 for in vivo detection and imaging of K+ dynamics has been demonstrated in multiple model organisms, including bacteria, plants, and mice .

Potassium Ion Fluorescence Probes

Potassium is vital for the heart and neurons. Methods that can non-invasively and accurately monitor changes in potassium balances would benefit disease diagnoses as well as offer insight into pathologies .

Rechargeable Batteries Based on Potassium

Researchers are making progress in developing rechargeable batteries based on potassium, a potential alternative to lithium that’s less expensive and far more plentiful .

作用机制

Target of Action

Potassium ion is the primary intracellular cation found in virtually all body tissues . It plays a crucial role in maintaining the cell membrane potential, which is essential for various body functions such as neurotransmission, muscle contraction, and heart function . Potassium ions can cross both the outer and inner mitochondrial membranes by means of multiple routes . They also interact with various potassium channels, such as the voltage-gated potassium channel Kv2.1, which plays a role in regulating membrane excitability in the pancreas .

Mode of Action

Potassium ions participate in the generation of action potentials—a “spike” of electrical discharge . This process involves the opening and closing of sodium and potassium-gated ion channels as the membrane reaches its threshold potential .

Biochemical Pathways

Potassium ions can cross both the outer and inner mitochondrial membranes by means of multiple routes . In the inner membrane, a multitude of different potassium-selective and potassium-permeable channels mediate K+ uptake into energized mitochondria . Potassium transporters/channels play an important role in the regulation of the inner mitochondrial membrane potential, redox state, and mitochondrial volume .

Pharmacokinetics

The pharmacokinetics of potassium ions are complex due to their ubiquitous presence in the body and their involvement in numerous physiological processes . The distribution of potassium ions between the intracellular and extracellular compartments and their excretion through the kidneys are critical aspects of potassium homeostasis .

Result of Action

The action of potassium ions results in the generation of action potentials, which are critical for body functions such as neurotransmission, muscle contraction, and heart function . Changes in the concentration of potassium ions can affect the resting membrane potential and the shape of the action potential waveform in cells that use action potentials .

Action Environment

The action of potassium ions is influenced by various environmental factors. For instance, the concentration of potassium ions in the extracellular fluid can affect the resting membrane potential and the generation of action potentials . Additionally, the activity of potassium channels can be influenced by changes in transmembrane voltage .

安全和危害

属性

IUPAC Name |

potassium(1+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/K/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPYPAHLBTDXSSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

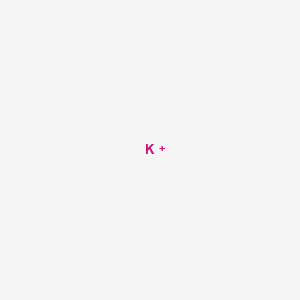

[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

K+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9042671 | |

| Record name | Potassium cation | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9042671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

39.0983 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Potassium | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000586 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Potassium is the major cation (positive ion) inside animal cells, while sodium is the major cation outside animal cells. The concentration differences of these charged particles causes a difference in electric potential between the inside and outside of cells, known as the membrane potential. The balance between potassium and sodium is maintained by ion pumps in the cell membrane. The cell membrane potential created by potassium and sodium ions allows the cell generate an action potential—a "spike" of electrical discharge. The ability of cells to produce electrical discharge is critical for body functions such as neurotransmission, muscle contraction, and heart function. Potassium is also an essential mineral needed to regulate water balance, blood pressure and levels of acidity. | |

| Record name | Potassium cation | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01345 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Product Name |

Potassium ion | |

CAS RN |

24203-36-9, 7440-09-7 | |

| Record name | Potassium(1+) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24203-36-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Potassium cation | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024203369 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Potassium cation | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01345 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Potassium cation | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9042671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | POTASSIUM CATION | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/295O53K152 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Potassium | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000586 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

63.2 °C | |

| Record name | Potassium cation | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01345 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Potassium | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000586 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Q & A

Q1: How do potassium ions influence neuronal activity?

A: Potassium ions play a crucial role in maintaining the resting membrane potential of neurons. An increase in extracellular potassium concentration can lead to depolarization, potentially triggering neuronal activity and hormone release. [] Conversely, a decrease in extracellular potassium can hyperpolarize the membrane, inhibiting neuronal activity. []

Q2: Can potassium ion concentration affect heart rhythm?

A: Yes, potassium ion channels are critical for the repolarization phase of the cardiac action potential. [] Disruptions in potassium ion currents, potentially caused by drugs or genetic factors, can lead to prolonged QT intervals, a condition known as long QT syndrome, which can result in life-threatening arrhythmias. [, ]

Q3: How does potassium ion availability impact plant growth?

A: Potassium is an essential nutrient for plant growth and development. It plays a vital role in numerous physiological processes, including enzyme activation, stomatal regulation, and osmotic adjustment. [] Studies have shown that supplementing growth media with potassium can enhance adventitious bud induction and growth in certain plant species. []

Q4: What role do potassium ions play in the digestive system of insects?

A: Research suggests that potassium ion concentration in the insect midgut can influence larval growth and development. For instance, in Hercules beetle larvae, a diet supplemented with a thermophile-fermented compost led to increased potassium ion concentration in the midgut, potentially contributing to improved growth in female larvae. []

Q5: What is the molecular formula and weight of a potassium ion?

A5: The potassium ion (K+) is a single atom that has lost one electron. It does not have a molecular formula in the traditional sense. The atomic weight of potassium is 39.0983 u.

Q6: Are there any spectroscopic techniques specifically used to study potassium ions?

A: While potassium ions themselves do not have specific spectroscopic signatures easily measurable by common techniques like UV-Vis or IR, their presence and concentration can be indirectly studied. For instance, flame photometry is a technique used to measure potassium ion concentrations in solutions based on the intensity of light emitted at a specific wavelength when the sample is introduced into a flame. []

Q7: How do potassium ions interact with clay minerals in drilling fluids?

A: Potassium ions are known to stabilize clay formations encountered during drilling. They function by exchanging with other cations present in the clay, such as calcium and sodium, thereby reducing clay swelling and promoting wellbore stability. [] This exchange process is influenced by the concentration of potassium ions and the specific type of clay mineral present.

Q8: Can alternative potassium sources replace potassium chloride in drilling fluids for environmental benefits?

A: Research suggests that potassium sorbate can be a viable substitute for potassium chloride in drilling fluids. [] Studies have shown that potassium sorbate can effectively stabilize shale formations while offering potential environmental benefits by reducing chloride discharge.

Q9: How do potassium ions affect the catalytic activity of enzymes?

A: Potassium ions are known to activate certain enzymes, acting as cofactors in various biochemical reactions. [] For example, potassium ions are essential for the optimal activity of some enzymes involved in carbohydrate metabolism. [] The specific mechanism of potassium ion activation can vary depending on the enzyme.

Q10: Do potassium ions participate in any specific catalytic reactions relevant to energy storage?

A: Potassium ions are the charge carriers in potassium-ion batteries (PIBs), a promising energy storage technology. [, ] During battery operation, potassium ions shuttle between the cathode and anode through the electrolyte, enabling charge and discharge cycles. The development of efficient and stable PIBs relies on understanding and optimizing the interactions between potassium ions and electrode materials.

Q11: How is computational chemistry used to understand potassium ion interactions?

A: Computational methods like molecular dynamics simulations and density functional theory calculations provide insights into the behavior of potassium ions in complex systems. [, ] These techniques can be used to study ion transport mechanisms, binding affinities, and structural changes associated with potassium ion interactions in biological and material systems.

Q12: How does the structure of crown ethers influence their selectivity for potassium ions?

A: Crown ethers are cyclic molecules containing oxygen atoms that can selectively bind to metal ions. The size of the crown ether cavity and the spatial arrangement of the oxygen atoms play a crucial role in determining ion selectivity. [, ] For example, 18-crown-6 exhibits high selectivity for potassium ions due to its cavity size being complementary to the ionic radius of potassium.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[6-[1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-3,15-bis(1-hydroxyethyl)-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-4-octoxybenzamide](/img/structure/B1202451.png)

![[18F]Fluorothymidine](/img/structure/B1202453.png)

![3-[(Bromoacetyl)oxy]-5,14-dihydroxy-19-oxocard-20(22)-enolide](/img/structure/B1202463.png)

![but-2-enedioic acid;N-ethyl-N-[[4-fluoro-2-(4-fluorophenyl)phenyl]methoxy]-2-phenylethanamine](/img/structure/B1202471.png)